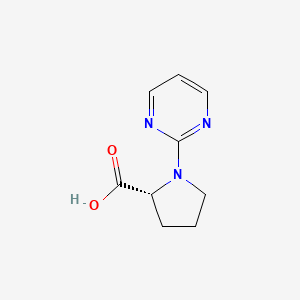

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGYNTRXPAKSOG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Functionalization

The chiral pool approach leverages naturally occurring chiral molecules, such as cis-hydroxy-D-proline, to establish the target compound’s (R)-configuration. Patent US20060211692 details a method where cis-hydroxy-D-proline reacts with aryl isocyanates to form pyrrolidine-2-carboxamide intermediates. For (R)-1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, substituting 4-chlorophenyl isocyanate with pyrimidin-2-yl isocyanate could yield the desired product.

The reaction proceeds under mild conditions (−2 to 0°C) in a sodium bicarbonate solution, followed by extraction and purification via silica gel chromatography. This method achieves a 91% yield for analogous compounds, suggesting its adaptability to pyrimidine derivatives. However, the sensitivity of pyrimidin-2-yl isocyanate to hydrolysis necessitates stringent moisture control.

Stereochemical Retention and Challenges

The (2S,4R) configuration of hydroxyproline ensures retention of chirality at the C2 position during carboxamide formation. Subsequent hydrolysis of the carboxamide group to a carboxylic acid (using NaOH or LiOH) preserves the (R)-configuration at C2. Racemization risks arise during acidic or high-temperature conditions, necessitating pH-controlled environments (pH 2–10) and low-temperature workups.

Catalytic Hydrogenation for Cis-Isomer Formation

Hydrogenation of Pyrrolidine Precursors

Patent EP3015456A1 describes a novel route involving catalytic hydrogenation of Δ³-pyrroline-2-carboxylic acid derivatives to access cis-pyrrolidine-2-carboxylic acids. For the target compound, a pyrimidin-2-yl-substituted Δ³-pyrroline intermediate undergoes hydrogenation in the presence of chiral catalysts (e.g., Rhodium with (R)-BINAP ligands) to yield the (R)-configured product.

Table 1: Hydrogenation Conditions and Outcomes

Avoiding Racemization

Unlike conventional hydrogenation, which often produces racemic mixtures, this method achieves high enantiomeric excess (>98% ee) by utilizing chiral catalysts that induce asymmetric hydrogenation. Comparative studies in the patent demonstrate that non-chiral catalysts (e.g., Pd/C) result in racemization, underscoring the necessity of enantioselective catalysts.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classic Resolution Techniques

Multi-Step Synthesis from Proline Derivatives

Alkylation and Protecting Group Strategies

A multi-step route involves:

-

Protecting proline’s carboxyl group as a tert-butyl ester.

-

Introducing the pyrimidin-2-yl moiety via nucleophilic aromatic substitution (NAS) using 2-chloropyrimidine and a palladium catalyst.

-

Deprotecting the carboxyl group under acidic conditions (e.g., TFA in DCM).

Patent EP3015456A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency, achieving yields of 65–78% for analogous reactions.

Stereochemical Considerations

Proline’s inherent (S)-configuration necessitates inversion to (R) via Mitsunobu reaction with chiral alcohols (e.g., (R)-binaphthol). However, this adds synthetic steps and reduces overall yield, making it less favorable than chiral pool or catalytic methods.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various functionalized pyrrolidines.

Scientific Research Applications

Anti-Inflammatory Applications

One of the primary applications of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is in the development of anti-inflammatory agents. Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit substantial inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: COX Inhibition

A study reported that several pyrimidine derivatives, including those related to (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, showed promising results in inhibiting COX-1 and COX-2 activities. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib and diclofenac, indicating their potential as effective anti-inflammatory agents .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound 3b | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Diclofenac | 0.04 ± 0.01 | COX-1 |

Antiviral Properties

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has also been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV). The compound serves as a potential hepatitis B virus capsid assembly modulator (CAM), which is crucial for developing curative therapies for HBV.

Case Study: HBV Capsid Assembly Modulation

Research has shown that pyrrole-scaffold inhibitors similar to (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can effectively modulate HBV capsid assembly. Molecular dynamics simulations indicated strong binding interactions between these inhibitors and key residues in the HBV core protein, suggesting their utility in drug design aimed at HBV treatment .

Structure–Activity Relationship (SAR) Studies

The structure–activity relationship studies of pyrimidine derivatives have provided insights into the modifications that enhance biological activity. For instance, the presence of electron-donating groups significantly improves the anti-inflammatory efficacy of these compounds.

Key Findings from SAR Studies

A comprehensive analysis revealed that certain substitutions on the pyrimidine ring could enhance binding affinity and selectivity towards COX enzymes. This information is critical for the rational design of new anti-inflammatory drugs based on (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid .

Synthesis and Development

The synthesis of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has been optimized using various methodologies, including one-pot reactions that improve yield and reduce environmental impact. These advancements facilitate the production of this compound for further research and development.

Synthesis Techniques

Recent literature emphasizes green chemistry approaches for synthesizing pyrimidine derivatives, which involve minimal waste and energy consumption while maintaining high yields .

Mechanism of Action

The mechanism by which (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, the compound and its derivatives may interact with enzymes, receptors, or other molecular targets, leading to biological responses. The exact pathways and molecular targets involved vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid and related compounds from the provided evidence:

Key Observations

Structural Complexity : The target compound is simpler compared to the cyclic tetrapeptide derivative , which incorporates multiple acyl and amide groups. The pyrimidine substituent in the target compound may enhance π-π stacking interactions in biological systems, unlike the aliphatic or aromatic groups in the Streptomyces-derived analogues.

Bioactivity: While the Streptomyces-derived compounds exhibit confirmed antimicrobial activity , the biological role of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid remains uncharacterized in the provided evidence.

Stereochemical Considerations: The (R)-configuration of the target compound contrasts with the L-amino acid residues in cyclo (L-Leu-L-Arg), highlighting the importance of chirality in bioactive molecule design.

Research Findings and Implications

Role of Pyrrolidine-2-carboxylic Acid Scaffold

The pyrrolidine-2-carboxylic acid moiety is a versatile scaffold in natural and synthetic compounds. In the Streptomyces-derived cyclic tetrapeptide , this core is integrated into a larger macrocyclic structure, enhancing rigidity and target binding. In contrast, the target compound’s simpler structure may favor metabolic stability or synthetic accessibility.

Pyrimidine vs. Other Substituents

The pyrimidin-2-yl group in the target compound distinguishes it from the cyclopentane and phenyl groups in the Streptomyces analogue. Pyrimidine’s nitrogen-rich structure could facilitate hydrogen bonding with biological targets (e.g., enzymes or nucleic acids), whereas hydrophobic substituents in the natural compounds may promote membrane interactions.

Notes

Evidence Limitations : The provided data lack detailed pharmacological or physicochemical data for (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Comparisons rely on structural parallels and inferred properties.

Scope of Similar Compounds : This analysis focuses on compounds from the provided evidence. Additional analogues (e.g., pyridine or imidazole derivatives) may offer further insights.

Biological Activity

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, a compound featuring a pyrrolidine core and a pyrimidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting the compound's potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure

The structure of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can be represented as follows:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, exhibit significant antimicrobial properties. A study by Sreekanth and Jha (2020) evaluated various pyrrolidine derivatives against several Gram-negative bacteria, demonstrating promising antibacterial activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory activities. A review highlighted that certain pyrimidine compounds effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against COX-2, suggesting that (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid could also possess comparable anti-inflammatory properties .

Anticancer Potential

The anticancer activity of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has been explored in various studies. Notably, compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, pyrrolidine-containing derivatives demonstrated significant cytotoxicity against A549 lung cancer cells when compared to standard chemotherapeutics like cisplatin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Sreekanth et al. (2020) | Pyrrolidine Derivatives | Antimicrobial | Demonstrated significant antibacterial activity against Gram-negative bacteria. |

| Tageldin et al. (2023) | Pyrimidine Derivatives | Anti-inflammatory | Inhibited COX enzymes with IC50 values comparable to celecoxib; effective in vivo in models of inflammation. |

| Guazzelli et al. (2019) | Pyrrolidine Derivatives | Anticancer | Showed cytotoxic effects on A549 cells; potential for further development as anticancer agents. |

Structure-Activity Relationship (SAR)

Understanding the SAR of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is crucial for optimizing its biological activity. Modifications at the pyrimidine ring or the carboxylic acid group can significantly influence the compound's potency and selectivity towards specific biological targets. For instance, introducing electron-withdrawing groups on the pyrimidine may enhance anti-inflammatory effects by increasing binding affinity to COX enzymes .

Q & A

Basic: What synthetic strategies are recommended for preparing enantiomerically pure (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example:

- Use (R)-proline derivatives as chiral templates for coupling with pyrimidine via nucleophilic substitution .

- Protect the pyrrolidine nitrogen with a Boc group to prevent racemization during pyrimidine coupling .

- Purify intermediates using chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (>98%) .

Advanced: How does the pyrimidine substituent influence the compound’s bioactivity compared to other heterocyclic analogs?

Methodological Answer:

Pyrimidine’s electron-deficient aromatic system enhances binding to enzymes or receptors via π-π stacking and hydrogen bonding. Comparative studies show:

- Pyrimidine derivatives exhibit higher inhibitory activity against kinases vs. pyridine analogs due to improved electronic complementarity .

- Replace pyrimidine with pyridine or triazine in SAR studies to evaluate potency shifts in target assays (e.g., enzyme inhibition IC₅₀) .

Basic: What spectroscopic techniques are critical for characterizing (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

- NMR : Confirm stereochemistry using ¹H-NMR coupling constants (e.g., J-values for pyrrolidine protons) and ¹³C-NMR for carbonyl/carboxylic acid groups .

- Chiral HPLC : Validate enantiopurity with a Daicel® Chiralpak AD-H column (hexane:IPA mobile phase) .

- MS : High-resolution ESI-MS to verify molecular weight (e.g., C₉H₁₂N₃O₂: theoretical 194.09) .

Advanced: How can computational modeling optimize the compound’s binding affinity for a target protein?

Methodological Answer:

- Perform docking studies (AutoDock Vina) to predict interactions between the carboxylic acid group and catalytic residues (e.g., ACE inhibitors ).

- Use molecular dynamics simulations (GROMACS) to assess conformational stability of the pyrrolidine ring in binding pockets .

- Modify substituents (e.g., pyrimidine position) based on MM/GBSA free energy calculations .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

- The carboxylic acid group may undergo pH-dependent hydrolysis; test stability in PBS (pH 7.4) at 37°C over 24–72 hours .

- Protect the compound from light and moisture during storage (store at –20°C under argon) .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .

- Prodrug design : Mask the carboxylic acid as an ester to enhance membrane permeability (e.g., ethyl ester derivatives ).

- Validate target engagement using PET tracers or biomarker assays in disease models .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., ACE inhibition using Abz-FRK(Dnp)-OH substrate ).

- Cell viability : MTT assays in cancer lines (e.g., HepG2) to assess cytotoxicity .

- Binding affinity : SPR (Surface Plasmon Resonance) for kinetic analysis of receptor interactions .

Advanced: How does enantiomeric purity impact preclinical toxicity profiles?

Methodological Answer:

- Compare (R)- and (S)-enantiomers in acute toxicity studies (OECD 423 guidelines):

Basic: What are the recommended conditions for catalytic hydrogenation of intermediates?

Methodological Answer:

- Use 10% Pd/C under H₂ (1–3 atm) in ethanol at 25°C for 12 hours to reduce nitro or unsaturated intermediates .

- Monitor reaction progress by TLC (Rf shift from 0.8 to 0.3 in ethyl acetate:hexane 1:1) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Core modifications : Replace pyrrolidine with piperidine or azetidine to evaluate ring size effects .

- Substituent libraries : Synthesize analogs with halogens (Cl, F) or methyl groups at pyrimidine C4/C5 positions .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic properties with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.